(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid
Description
The compound “(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid” features a bifunctional structure:
- Aryl ketone moiety: A 4-bromophenyl group linked via a methanone to a substituted phenyl ring (2-fluoro and 4-hexoxy groups).
- Acid component: But-2-enedioic acid (maleic or fumaric acid isomer), which enhances solubility and reactivity due to its α,β-unsaturated dicarboxylic acid structure.
Properties
IUPAC Name |
(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrFNO2.C4H4O4/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18;5-3(6)1-2-4(7)8/h3,8-13,17H,1,4-7,14-16H2,2H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYAYLWZCRGKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31BrFNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid involves multiple steps, including the introduction of bromine and fluorine atoms into the phenyl rings and the formation of the hexoxy linkage. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-bromophenyl group is a potential site for NAS, though bromine’s moderate leaving-group ability requires strong nucleophiles or activating conditions.
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Fluorine’s ortho-directing effect polarizes the aromatic ring, enhancing reactivity at the para position relative to the fluorine atom .
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Example reaction: Bromine substitution with amines or alkoxides under Pd-catalyzed coupling (e.g., Suzuki-Miyaura), though direct evidence for this compound is limited .
Acid-Base Reactions
The but-2-enedioic acid (fumaric acid) component undergoes typical carboxylic acid reactions:
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Salt formation : Reacts with bases (e.g., NaOH) to form disodium salts, improving solubility .
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Esterification : Forms diesters with alcohols under acidic catalysis, though steric hindrance from the larger structure may reduce yield .
Amine Functional Group Reactivity
The tertiary amine in the hexoxy chain participates in:
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Alkylation/Quaternary ammonium salt formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts .
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Oxidation : Susceptible to oxidation by peroxides or metal oxides, yielding N-oxide derivatives.
Ketone Reactivity
The methanone group can undergo:
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol .
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Nucleophilic addition : Grignard reagents add to the carbonyl, though steric bulk may limit accessibility.
Olefin Reactivity
The prop-2-enyl (allyl) group in the amine side chain enables:
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Electrophilic addition : Reacts with halogens (e.g., Br₂) via allylic bromination .
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Polymerization : Potential for radical-initiated polymerization under UV light.
Ether Linkage Stability
The hexyloxy ether is generally unreactive under mild conditions but cleaves under:
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Strong acids (HBr/HI) : Hydrolyzes to phenol and alkyl halide .
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Reductive cleavage (LiAlH₄) : Breaks C–O bonds, yielding alcohols.
Comparative Reactivity of Functional Groups
Key Research Findings
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Synthetic Challenges : The compound’s size and multiple functional groups necessitate stepwise synthesis with protective groups (e.g., silyl ethers for alcohols, Boc for amines) .
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Stability : The fumaric acid moiety may decarboxylate under strong heating (>200°C), limiting high-temperature applications .
Scientific Research Applications
(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone; but-2-enedioic acid is a complex organic molecule with a variety of potential applications, primarily attributed to its amine functional group, which can interact with biological targets. This compound features a biphenyl structure linked to a butenedioic acid, enhancing its potential reactivity and biological activity. Compounds containing amines often exhibit effective modulation of biological pathways because of their ability to mimic natural substrates or interact with specific receptors.
Potential Applications
The potential applications of the compound span various fields:
- Medicinal Chemistry The amine functional group suggests possible interactions with biological targets, making it of interest in medicinal chemistry.
- Interaction Studies Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used. These studies help elucidate the compound's mechanism and guide further development.
- Lanosterol Synthase Inhibition It has a role as an EC 5.4.99.7 (lanosterol synthase) inhibitor and an antineoplastic agent .
Structural Information
The compound has several names and identifiers :
- IUPAC Name: (4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
- Molecular Formula:
- Molecular Weight: 448.4 g/mol
Related Compounds
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Analysis and Molecular Weight
The table below compares key structural features and properties of the target compound with similar bromophenyl-containing derivatives:
Key Observations :
Physicochemical and Crystallographic Properties
- Crystal Packing: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate () exhibits N–H⋯O hydrogen bonds stabilizing its structure, suggesting the target compound’s diacid group may form similar interactions .
- Dihedral Angles : The fluorophenyl and bromophenyl rings in show dihedral angles of 76–81°, influencing π-π stacking and solubility; the target compound’s flexible hexoxy chain may reduce such rigidity .
Bioactivity and Functional Group Correlations
- Bioactivity Clustering : demonstrates that compounds with structural similarities (e.g., bromophenyl, fluorophenyl) cluster by bioactivity, implying shared protein targets or mechanisms . The target compound’s fluorine and bromine atoms may enhance binding to hydrophobic enzyme pockets.
Biological Activity
The compound (4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone; but-2-enedioic acid (also known as Ro 48-8071) is a complex organic molecule with a variety of potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Composition
- Molecular Formula : C27H31BrFNO6
- Molecular Weight : 525.44 g/mol
- CAS Number : 189197-69-1
- Synonyms : Ro 48-8071, R048-8071
Structural Characteristics
The structure features a biphenyl core linked to a butenedioic acid moiety, which is believed to enhance its reactivity and biological profile. The compound's structural details are represented in the following table:
| Property | Value |
|---|---|
| Formal Charge | 0 |
| Atom Count | 55 |
| Chiral Atom Count | 1 |
| Bond Count | 56 |
| Aromatic Bond Count | 12 |
Ro 48-8071 has been identified as an inhibitor of lanosterol synthase , an enzyme crucial in the cholesterol biosynthesis pathway. This inhibition can lead to altered sterol metabolism, which is significant in various biological contexts, including cancer and fungal infections .
Pharmacological Effects
- Antimicrobial Activity : The compound exhibits notable antibacterial properties, potentially due to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in bacteria .
- Anticancer Potential : Preliminary studies suggest that Ro 48-8071 may influence cancer cell proliferation by modulating sterol synthesis pathways, thereby impacting cell membrane composition and signaling processes.
- Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of signaling pathways associated with oxidative stress and inflammation .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial activity of similar brominated compounds indicated that the increased electron density on the nitrogen atom enhances antibacterial efficacy compared to non-brominated analogs. This suggests that Ro 48-8071 may exhibit superior antibacterial activity due to its structural characteristics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that compounds structurally related to Ro 48-8071 inhibited cell growth significantly. The mechanism was attributed to the disruption of sterol biosynthesis, leading to apoptosis in cancer cells .
Research Findings Summary
The following table summarizes key findings from research studies related to the biological activity of Ro 48-8071:
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for (4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone?
- Methodology :
- Step 1 : Synthesize the (4-bromophenyl)methanone core via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the bromophenyl group .
- Step 2 : Functionalize the fluorophenyl moiety using nucleophilic aromatic substitution (e.g., introducing the hexoxy chain via Williamson ether synthesis under basic conditions) .
- Step 3 : Incorporate the methyl(prop-2-enyl)amino group via reductive amination or alkylation of a primary amine intermediate .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How to characterize the crystallographic structure of this compound?
- Methodology :
- Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).
- Perform X-ray diffraction (XRD) analysis to determine bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds in the fumarate counterion) .
- Compare experimental data with computational models (DFT or molecular mechanics) to validate stereoelectronic effects .
Q. What analytical techniques are essential for verifying purity and structural integrity?
- Methodology :
- NMR : Use H and C NMR to confirm substituent positions (e.g., fluorine at C2, bromine at C4) and hexoxy chain conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Quantify C, H, N, and Br to validate stoichiometry .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?
- Methodology :
- Variation of Substituents : Modify the prop-2-enyl group to cyclopropyl or propargyl derivatives to assess steric/electronic effects on target binding .
- Fluorine Position : Compare bioactivity of 2-fluoro vs. 3-fluoro isomers using in vitro assays (e.g., kinase inhibition or antimicrobial activity) .
- Counterion Screening : Replace but-2-enedioic acid with other dicarboxylic acids (e.g., maleic or succinic acid) to study solubility and bioavailability .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodology :
- Assay Validation : Ensure consistent cell culture conditions (e.g., passage number, serum type) and use standardized protocols (e.g., MTT vs. ATP-based viability assays) .
- Metabolic Profiling : Perform LC-MS metabolomics to identify cell line-specific interactions (e.g., cytochrome P450-mediated degradation) .
- Impurity Analysis : Use LC-UV/HRMS to detect trace impurities (e.g., dehalogenated byproducts) that may interfere with assays .
Q. How to conduct molecular docking studies for target identification?
- Methodology :
- Target Selection : Prioritize enzymes with known binding to bromophenyl or fluoroaryl motifs (e.g., tyrosine kinases, GPCRs) .
- Docking Software : Use AutoDock Vina or Schrödinger Glide with force fields optimized for halogen bonding (e.g., Br···π interactions) .
- Validation : Compare docking scores with experimental IC values from enzymatic assays .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use SwissADME or QikProp to estimate logP, solubility, and permeability (e.g., impact of the hexoxy chain on intestinal absorption) .
- Metabolic Stability : Simulate Phase I/II metabolism via cytochrome P450 isoforms using StarDrop or MetaSite .
- MD Simulations : Perform molecular dynamics (GROMACS) to study the fumarate salt’s stability in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
